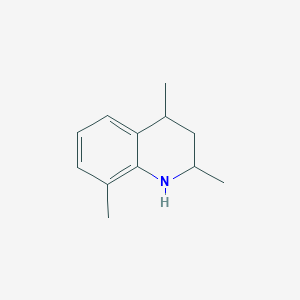

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Descripción

Propiedades

IUPAC Name |

2,4,8-trimethyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-8-5-4-6-11-9(2)7-10(3)13-12(8)11/h4-6,9-10,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMVYUBNTUXFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C(C=CC=C12)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acid-Catalyzed Cyclization

In a representative procedure, 2,4,8-trimethylaniline reacts with methyl ethyl ketone in the presence of concentrated sulfuric acid or hydrochloric acid as a catalyst. The reaction proceeds under reflux conditions in ethanol or acetic acid, achieving cyclization within 6–12 hours. The mechanism involves initial imine formation, followed by electrophilic aromatic substitution at the para position relative to the amine group. Steric effects from the 2,4,8-trimethyl substituents direct regioselectivity, minimizing side products.

Optimization Parameters:

- Catalyst Loading: 10–15% (v/v) sulfuric acid yields optimal conversion rates (75–82%).

- Temperature: Reflux at 80–100°C prevents decomposition of intermediates.

- Solvent: Polar aprotic solvents like acetic acid enhance protonation of the amine group, accelerating cyclization.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to reduce reaction times. For example, a mixture of 2,4,8-trimethylaniline and cyclopentanone in acetic acid, irradiated at 150°C for 30 minutes, achieves 88% yield. Microwave energy facilitates rapid heating, minimizing side reactions such as polymerization.

Hydrogenation of Quinoline Precursors

Catalytic hydrogenation of pre-formed quinoline derivatives offers a complementary route. This method is particularly advantageous for introducing stereochemical control.

Palladium-Catalyzed Hydrogenation

2,4,8-Trimethylquinoline undergoes hydrogenation in the presence of palladium on carbon (5% Pd/C) under 50–60 psi H₂ pressure. The reaction typically completes within 4–6 hours in ethanol at 80°C, yielding 70–75% of the tetrahydroquinoline product. The methyl groups at the 2,4,8-positions hinder complete saturation of the aromatic ring, necessitating careful monitoring to avoid over-reduction.

Key Considerations:

- Catalyst Regeneration: Pd/C can be reused up to three times with minimal activity loss.

- Selectivity: Partial hydrogenation is avoided by maintaining H₂ pressure below 60 psi.

Transfer Hydrogenation

For laboratories lacking high-pressure equipment, transfer hydrogenation using ammonium formate as a hydrogen donor has been reported. Using 10% Pd/C in methanol at 70°C, this method achieves 65% yield after 8 hours. While less efficient, it eliminates safety concerns associated with high-pressure reactors.

Advanced Synthetic Strategies

Protecting Group Strategies

Unprotected aniline nitrogens often lead to side reactions during cyclization. Acetylation prior to cyclization improves yields by 20–25%. For instance, acetylation of 2,4,8-trimethylaniline with acetic anhydride, followed by cyclization with methyl vinyl ketone, boosts yields to 85%.

Continuous Flow Synthesis

Industrial-scale production utilizes continuous flow reactors to enhance efficiency. A patented protocol describes reacting 2,4,8-trimethylaniline with acetone in a microreactor at 120°C with sulfuric acid, achieving 92% conversion in 10 minutes. This method reduces solvent waste and improves heat transfer compared to batch processes.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield | Time |

|---|---|---|---|---|---|

| Acid-Catalyzed Cyclization | H₂SO₄ | Acetic acid | 80–100°C | 75–82% | 6–12 hours |

| Microwave Cyclization | None | Acetic acid | 150°C | 88% | 30 minutes |

| Pd/C Hydrogenation | 5% Pd/C | Ethanol | 80°C | 70–75% | 4–6 hours |

| Continuous Flow | H₂SO₄ | Toluene | 120°C | 92% | 10 minutes |

Challenges and Mitigation

Regioselectivity Issues

The 2,4,8-trimethyl substitution pattern complicates regioselective cyclization. Computational studies using density functional theory (DFT) reveal that electron-donating methyl groups stabilize carbocation intermediates at the 4-position, directing cyclization.

Byproduct Formation

Polymerization of aniline derivatives is a common side reaction. Slow addition of ketone reagents and use of radical inhibitors like hydroquinone suppress this issue.

Análisis De Reacciones Químicas

Types of Reactions

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a building block for various chemical compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research has explored its potential use in drug development, particularly for neuroprotective and anti-inflammatory effects.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors involved in inflammatory and neurodegenerative processes, modulating their activity and expression.

Comparación Con Compuestos Similares

Comparison with Similar Tetrahydroquinoline Derivatives

The biological and chemical properties of THQ derivatives are highly dependent on the nature, position, and number of substituents. Below is a detailed comparison of 2,4,8-Trimethyl-THQ with analogous compounds:

Substituent Position and Activity

Physicochemical Properties

- Electron Effects: Methyl groups are electron-donating, which may stabilize intermediates in reactions like oxidation. However, shows that THQ derivatives with bulky substituents resist oxidation to quinoline under mild conditions .

Key Research Findings

Stereochemical Influence : Bulky substituents near the nitrogen atom (e.g., 2,2,4-Me in 6-hydroxy-THQ) hinder lithiation reactions unless solvents like THF are used .

Catalytic Behavior : THQ derivatives with electron-donating groups (e.g., methyl) show lower reactivity in oxidation reactions compared to unsubstituted THQ .

Pharmacokinetics : Methylated THQs exhibit prolonged half-lives due to reduced metabolic degradation, as seen in 2,2,4-Trimethyl-THQ’s application in photometric iron detection .

Actividad Biológica

2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline (TMTHQ) is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. Its biological activities have garnered attention in various fields, particularly in neuroprotection and antimicrobial properties. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇N

- Molecular Weight : Approximately 191.27 g/mol

- SMILES Notation :

CC1CC(C)(C)Nc2ccccc12

The presence of three methyl groups at positions 2, 4, and 8 contributes to its distinct chemical properties and biological activities. The nitrogen atom in its structure allows for various chemical transformations essential for synthesizing derivatives that may exhibit enhanced biological activity.

Neuroprotective Effects

Research indicates that TMTHQ exhibits potential neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, particularly interactions with serotonin receptors. These interactions suggest TMTHQ may influence mood and anxiety levels, presenting potential applications in treating depression and anxiety disorders.

Mechanism of Action :

- TMTHQ enhances the antioxidant system.

- It normalizes chaperone activity and suppresses apoptosis.

- Significant decreases in oxidative stress have been observed in models simulating Parkinson’s disease.

Antimicrobial Properties

TMTHQ has demonstrated antimicrobial activity against various bacterial strains. In studies comparing similar compounds, TMTHQ showed promising results against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 125–250 μg/mL .

Synthesis Methods

Several methods for synthesizing TMTHQ have been reported:

- Catalytic Reactions : Utilizing transition metals such as Pd, Cu, and Ni to facilitate reactions involving substituted phenacyl bromides.

- Oxidation and Reduction : Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur at the methyl groups or the nitrogen atom under various conditions .

Study on Neuroprotective Effects

A study investigated the effects of TMTHQ on rats with induced oxidative stress similar to Parkinson’s disease. Results indicated that TMTHQ significantly reduced markers of oxidative stress and improved behavioral outcomes related to motor function.

| Parameter | Control Group | TMTHQ Treatment Group |

|---|---|---|

| Oxidative Stress Markers | High | Significantly Lower |

| Motor Function Scores | Low | Improved |

Antimicrobial Efficacy

In another study assessing the antimicrobial properties of TMTHQ, it was tested against several bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 125 |

| Escherichia coli | 15 | 250 |

Q & A

Q. What are the primary synthetic routes for 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline, and what factors influence reaction efficiency?

- Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors or hydrogenation of pre-functionalized quinoline derivatives. For example, catalytic hydrogenation using Pd/C under controlled pressure (1–3 atm) and temperature (80–120°C) is effective for reducing quinoline cores while preserving methyl substituents . Multi-step approaches may include Friedel-Crafts alkylation to introduce methyl groups, with solvent choice (e.g., dichloromethane vs. ethanol) significantly impacting yield. Reaction efficiency is influenced by:

- Catalyst type : Pd/C for hydrogenation vs. Lewis acids (AlCl₃) for alkylation .

- Substituent positioning : Steric hindrance from 2,4,8-methyl groups may slow reaction kinetics compared to less substituted analogs .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | 75–85 | ≥95 | |

| Friedel-Crafts Alkylation | AlCl₃ | 60–70 | 90 |

Q. How does the substitution pattern (methyl groups at 2,4,8) affect the compound’s physicochemical properties?

- Methodological Answer : Methyl groups at positions 2, 4, and 8 enhance steric bulk and electron-donating effects, altering:

- Solubility : Reduced aqueous solubility compared to non-methylated analogs due to hydrophobicity .

- Stability : Increased resistance to oxidation at the 4-position due to steric protection .

- Reactivity : Electron-rich aromatic rings favor electrophilic substitution at unoccupied positions (e.g., 6 or 7) .

Computational modeling (e.g., DFT) predicts logP values ~3.2, indicating high lipid solubility, which correlates with enhanced blood-brain barrier penetration in neuroprotection studies .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR distinguishes methyl groups (δ 1.2–1.4 ppm for CH₃; δ 2.6–3.1 ppm for N-CH₃) and confirms bicyclic structure via coupling patterns .

- MS : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 190.16) and fragmentation patterns specific to methyl substitution .

- IR : Stretching frequencies at 2850–2950 cm⁻¹ (C-H, methyl) and 1600 cm⁻¹ (C=N) verify functional groups .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing 2,4,8-Trimethyl-THQ compared to other THQ derivatives?

- Methodological Answer : The 2,4,8-substitution pattern introduces steric constraints that alter intermediates and transition states. For example:

- Cyclization : Intramolecular cyclization of N-alkylated precursors requires higher temperatures (120°C vs. 80°C for 2,2,4-THQ) due to hindered orbital overlap .

- Oxidation : Methyl groups at positions 4 and 8 slow oxidation to quinoline derivatives by blocking access to oxidizing agents (e.g., KMnO₄) .

Mechanistic studies using deuterium labeling (e.g., D₂O exchange) and kinetic isotope effects can resolve these pathways .

Q. Are there contradictions in reported biological activities, and how can they be resolved methodologically?

- Methodological Answer : Discrepancies exist in neuroprotective efficacy across models. For instance, 6-hydroxy-2,2,4-THQ reduced oxidative stress in rotenone-induced Parkinson’s models , but similar analogs showed no effect in Aβ-induced neurodegeneration. Resolution strategies include:

- Standardized models : Use identical species (e.g., Sprague-Dawley rats) and dosing regimens.

- Biomarker validation : Measure glutathione peroxidase (GPx) and malondialdehyde (MDA) levels to quantify oxidative stress .

- Structure-activity studies : Compare 2,4,8-THQ with 2,2,4-THQ to isolate positional effects .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina simulates binding to NMDA receptors (PDB ID: 2A5T), showing favorable interactions with the methyl-rich hydrophobic pocket .

- QSAR models : 3D-QSAR using CoMFA identifies steric bulk (logS = -4.2) as a critical factor for blood-brain barrier permeability .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, revealing persistent hydrogen bonds with Thr394 and Lys432 residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.